{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve photochemical methods, such as [2 + 2] cycloaddition reactions. These methods are advantageous due to their ability to produce large quantities of the compound with high purity . The use of photochemistry also allows for the derivatization of the compound, opening up new possibilities for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxabicyclohexane derivatives, ketones, aldehydes, and alcohols. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds .
Biology and Medicine
The compound has been incorporated into the structure of several drugs and agrochemicals. It has shown potential as a bioisostere of ortho- and meta-benzenes, making it useful in medicinal chemistry for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of high-quality reference standards for pharmaceutical testing . Its unique chemical properties also make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial, antifungal, and antiparasitic activities.
Comparison with Similar Compounds
Similar Compounds
{2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar oxabicyclohexane ring structure but lacks the phenyl group.
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, giving it different chemical properties.
Uniqueness
The presence of the phenyl group in {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol makes it unique compared to other similar compounds. This phenyl group can participate in various chemical reactions, providing additional versatility in its applications. Additionally, the compound’s ability to act as a bioisostere of ortho- and meta-benzenes further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI Key |
WJXIVGJGANKUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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